2-Acetyl-sn-glycero-3-phosphocholine
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Overview
Description
2-acetyl-sn-glycero-3-phosphocholine is a 2-acyl-sn-glycero-3-phosphocholine in which the acyl group at position 2 is specified as acetyl. It derives from an acetic acid.
Scientific Research Applications
Enzymatic Activity and Metabolic Pathways
- 2-Acetyl-sn-glycero-3-phosphocholine, a phospholipid with platelet activating and hypotensive properties, is processed by specific enzymes. An enzyme responsible for hydrolyzing the acetate moiety, crucial for its biological activity, occurs in various tissues, with high specific activity in the kidney, lung, and brain (Blank et al., 1981).
- The enzyme acetyl-CoA:1-alkyl-2-lyso-sn-glycero-3-phosphocholine acetyltransferase synthesizes 1-alkyl-2-acetyl-sn-glycero-3-phosphocholine in rat spleen, indicating a distinct metabolic pathway from other phospholipids (Wykle et al., 1980).
Biological and Physiological Roles
- Removal of the acetyl group at the sn-2 position by acetyl hydrolase leads to the loss of biological activity, suggesting its crucial role in physiological functions (Lee et al., 1981).
- In vivo metabolism studies in rats show rapid clearance of 1-alkyl-2-acetyl-sn-glycero-3-phosphocholine from blood, with its metabolites found in lung, liver, spleen, and kidney. This indicates its significant role in biological processes and potential therapeutic applications (Blank et al., 1981).
Cellular Metabolism and Pharmacological Effects
- Studies on cultured cell lines show varying rates of uptake and degradation of 1-alkyl-2-acetyl-sn-glycero-3-phosphocholine, reflecting its diverse interactions at the cellular level (Cabot et al., 1982).
- Chemically synthesized 1-alkyl-2-acetyl-sn-glycero-3-phosphocholine demonstrates potent hypotensive activity, underlining its potential as a therapeutic agent for hypertension (Masugi et al., 1982).
Biochemical Properties and Characterization
- The critical micellar concentration of 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine and its homologs was determined, providing insights into its physical chemical characteristics relevant to its biological activities (Kramp et al., 1984).
- Purification and characterization of specific enzymes like 1-O-alkyl-2-lyso-sn-glycero-3-phosphocholine:acetyl-CoA acetyltransferase from rat spleen highlight the detailed biochemical pathways involving this compound (Gomez-Cambronero et al., 1986).
properties
Product Name |
2-Acetyl-sn-glycero-3-phosphocholine |
---|---|
Molecular Formula |
C10H22NO7P |
Molecular Weight |
299.26 g/mol |
IUPAC Name |
[(2R)-2-acetyloxy-3-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C10H22NO7P/c1-9(13)18-10(7-12)8-17-19(14,15)16-6-5-11(2,3)4/h10,12H,5-8H2,1-4H3/t10-/m1/s1 |
InChI Key |
ZHRISDYJXKPXAW-SNVBAGLBSA-N |
Isomeric SMILES |
CC(=O)O[C@H](CO)COP(=O)([O-])OCC[N+](C)(C)C |
Canonical SMILES |
CC(=O)OC(CO)COP(=O)([O-])OCC[N+](C)(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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